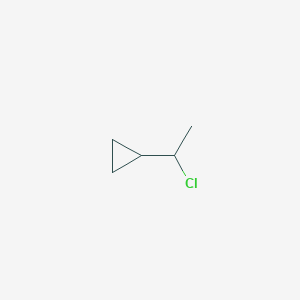
1-Chloro-3-fluoro-2-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-fluoro-2-isocyanatobenzene (CFIB) is a fluorinated aromatic compound with a wide range of applications in both synthetic and medicinal chemistry, as well as in biochemistry and pharmacology. The compound has been extensively studied in the last few decades due to its unique properties and potential for use in a variety of applications.
Aplicaciones Científicas De Investigación
Fluoronaphthalene Building Blocks via Arynes :
- Arynes, such as 3-fluoro- and 3-chloro-1,2-didehydrobenzenes, have been shown to form cycloadducts that can be used as building blocks in pharmaceutical or agricultural research. These compounds exhibit unique substituent patterns that make them valuable for these fields (Masson & Schlosser, 2005).
Ortho-Selective Cross-Coupling of Fluorobenzenes :
- Fluorobenzenes with directing groups such as hydroxy, hydroxymethyl, and ammo undergo ortho-selective cross-coupling, which is essential in the synthesis of various compounds, potentially including those related to 1-Chloro-3-fluoro-2-isocyanatobenzene (Manabe & Ishikawa, 2008).
Changes in the SNAr Reaction Mechanism :
- Research on the reactions of 1-fluoro and 1-chloro-2,4-dinitrobenzene towards morpholine provides insights into the potential reaction mechanisms and solvation effects, which could be relevant to the behavior of 1-Chloro-3-fluoro-2-isocyanatobenzene (Alarcón-Espósito et al., 2015).
Rotational Spectrum and Dipole Moment Studies :
- Studies on the rotational spectrum and dipole moment of similar compounds, like 1-chloro-4-fluorobenzene, provide fundamental physical data that can be extrapolated to understand the properties of 1-Chloro-3-fluoro-2-isocyanatobenzene (Peebles & Peebles, 2002).
Vibrational Spectra of Halobenzene Cations :
- The study of vibrational spectra of halobenzene cations, including chloro- and fluorobenzene, is crucial in understanding the electronic and structural properties of 1-Chloro-3-fluoro-2-isocyanatobenzene (Kwon, Kim, & Kim, 2002).
Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene :
- The synthesis methods and purification processes for compounds like 1-chloro-2,6-difluorobenzene, an intermediate in pharmaceutical and agricultural applications, could offer insights into the synthesis and applications of 1-Chloro-3-fluoro-2-isocyanatobenzene (Moore, 2003).
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDUNDOCWFAOSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2376627.png)
![1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one](/img/structure/B2376631.png)
![5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2376632.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)





![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)
![Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2376649.png)